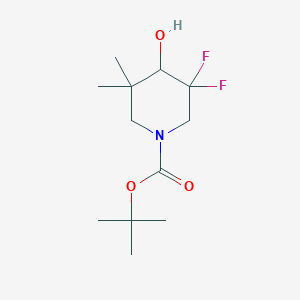tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC18650837
Molecular Formula: C12H21F2NO3
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21F2NO3 |
|---|---|
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3 |
| Standard InChI Key | BZKCUEMMSSBPIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
The compound’s structural framework combines a piperidine ring with strategic substitutions that influence its reactivity and stability. Key features include:
Molecular Formula and Weight
Stereochemical Considerations
The 5,5-dimethyl groups impose steric hindrance, locking the piperidine ring into a specific conformation. This rigidity enhances selectivity in reactions involving the hydroxyl group at the 4-position . The trans configuration of the fluorine atoms (evident in related derivatives like CAS 1209780-71-1 ) likely minimizes dipole-dipole repulsions, stabilizing the molecule.
Comparative Analysis with Analogues
Analogues such as trans-tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate (CAS N/A, MW 267.27) highlight the impact of substituents on solubility and reactivity. Replacing the 5,5-dimethyl groups with a hydroxymethyl moiety increases polarity but reduces steric bulk, as seen in the lower molecular weight (267.27 vs. 265.30) .
Synthesis and Manufacturing
Key Synthetic Routes
While direct synthesis data for CAS 1934495-33-6 is limited, analogous compounds provide methodological insights. A common strategy involves:
-
Oxidation of Piperidine Precursors: Dess-Martin periodinane oxidizes secondary alcohols to ketones, as demonstrated in the synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .
-
Hydroxylation and Fluorination: Fluorine introduction via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST) .
Representative Procedure (Adapted from )
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Dess-Martin periodinane, CH₂Cl₂, 20°C | Oxidation of hydroxyl to ketone |
| 2 | NaH, triethyl phosphonoacetate, THF | Wittig reaction to form α,β-unsaturated ester |
| 3 | Molecular sieves, MgSO₄ | Drying and purification |
This method yields intermediates with >95% purity, though optimization is needed for the target compound’s dimethyl groups .
Physicochemical Properties
Thermodynamic and Solubility Data
Data from related fluorinated piperidines (e.g., CAS 1209780-71-1) suggest:
-
Log P (Octanol-Water): ~1.6 (indicating moderate lipophilicity)
-
Solubility: 2.78 mg/mL in aqueous solutions, classified as "very soluble" .
-
TPSA (Topological Polar Surface Area): ~49.77 Ų, reflecting hydrogen-bonding capacity .
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 265.30 g/mol | |
| Log P (Consensus) | 1.6 | |
| Solubility (Water) | 2.78 mg/mL | |
| TPSA | 49.77 Ų |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The tert-butyl carbamate group serves as a protecting group for amines, enabling selective functionalization. For example, its removal under acidic conditions (e.g., HCl/dioxane) regenerates the free amine, a critical step in peptide synthesis .
Fluorine-Derived Bioactivity
Fluorine atoms enhance metabolic stability and membrane permeability. In analogues like CAS 1209780-71-1, fluorination reduces CYP450-mediated degradation, prolonging in vivo half-life .
Future Directions
Research Opportunities
-
Synthetic Optimization: Developing catalytic asymmetric methods for enantioselective synthesis.
-
Drug Discovery: Screening for antimicrobial or antiviral activity, leveraging fluorine’s bioisosteric effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume